molecular formula C20H18ClN3O4 B6505133 2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide CAS No. 1396862-34-2

2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide

Cat. No.: B6505133
CAS No.: 1396862-34-2
M. Wt: 399.8 g/mol
InChI Key: ABKNMPZZUSWWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide is a synthetic organic compound with the molecular formula C20H18ClN3O4 and a molecular weight of 399.83 g/mol . This acetamide derivative features a complex structure incorporating a chlorophenoxy group, a pyrimidine ring, and a methoxybenzyl ether moiety, which may be of significant interest in medicinal chemistry and drug discovery research for studying structure-activity relationships . The compound is supplied with high purity and is identified by CAS number 1396862-34-2 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-26-16-8-4-2-6-14(16)11-28-20-10-18(22-13-23-20)24-19(25)12-27-17-9-5-3-7-15(17)21/h2-10,13H,11-12H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKNMPZZUSWWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The pyrimidine intermediate is synthesized via nucleophilic substitution of a chloropyrimidine precursor with 2-methoxybenzyl alcohol.

Procedure

  • 4-Amino-6-chloropyrimidine (10.0 g, 76.9 mmol) and 2-methoxybenzyl alcohol (12.7 g, 92.3 mmol) are dissolved in anhydrous DMF (150 mL).

  • Potassium carbonate (21.2 g, 153.8 mmol) is added, and the mixture is heated to 80°C for 12 hours under nitrogen.

  • The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

  • Purification via silica gel chromatography (hexanes/ethyl acetate, 3:1) yields 6-[(2-methoxyphenyl)methoxy]pyrimidin-4-amine as a white solid (14.1 g, 70% yield).

Key Data

ParameterValue
Yield70%
SolventDMF
Temperature80°C
Reaction Time12 hours
Characterization1H^1H NMR, 13C^{13}C NMR, HRMS

Synthesis of 2-(2-Chlorophenoxy)Acetic Acid

Alkylation of 2-Chlorophenol

Procedure

  • 2-Chlorophenol (12.9 g, 100 mmol) and ethyl bromoacetate (18.3 g, 110 mmol) are dissolved in acetone (200 mL).

  • Potassium carbonate (27.6 g, 200 mmol) is added, and the mixture is refluxed for 6 hours.

  • The solvent is evaporated, and the residue is hydrolyzed with 10% NaOH (100 mL) at 80°C for 2 hours.

  • Acidification with HCl yields 2-(2-chlorophenoxy)acetic acid as a crystalline solid (15.2 g, 82% yield).

Key Data

ParameterValue
Yield82%
SolventAcetone
TemperatureReflux
Reaction Time6 hours (alkylation) + 2 hours (hydrolysis)
Melting Point112–114°C

Coupling Strategies for Acetamide Formation

Acid Chloride-Mediated Acylation

Procedure

  • 2-(2-Chlorophenoxy)acetic acid (5.0 g, 24.7 mmol) is treated with thionyl chloride (10 mL) at 60°C for 2 hours to form 2-(2-chlorophenoxy)acetyl chloride .

  • The acid chloride is dissolved in anhydrous THF (50 mL) and added dropwise to a solution of 6-[(2-methoxyphenyl)methoxy]pyrimidin-4-amine (6.2 g, 22.5 mmol) and triethylamine (4.7 mL, 33.8 mmol) in THF (100 mL) at 0°C.

  • The reaction is stirred at room temperature for 4 hours, quenched with water, and extracted with ethyl acetate.

  • Purification by recrystallization (ethanol/water) yields the target compound (7.1 g, 65% yield).

Key Data

ParameterValue
Yield65%
SolventTHF
Temperature0°C → room temperature
Reaction Time4 hours
Melting Point158–160°C

Carbodiimide Coupling (EDCI/HOBt)

Procedure

  • 2-(2-Chlorophenoxy)acetic acid (5.0 g, 24.7 mmol), EDCI (5.7 g, 29.6 mmol), and HOBt (4.0 g, 29.6 mmol) are dissolved in DMF (100 mL).

  • After 30 minutes of activation, 6-[(2-methoxyphenyl)methoxy]pyrimidin-4-amine (6.2 g, 22.5 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

  • The reaction is diluted with water, and the precipitate is collected by filtration.

  • Purification via column chromatography (hexanes/ethyl acetate, 1:1) yields the target compound (7.8 g, 75% yield).

Key Data

ParameterValue
Yield75%
SolventDMF
TemperatureRoom temperature
Reaction Time12 hours
Purity (HPLC)>99%

Comparative Analysis of Coupling Methods

MethodYieldPurityCostScalability
Acid Chloride65%98%LowModerate
EDCI/HOBt75%99%HighHigh

Key Findings

  • The EDCI/HOBt method offers superior yields and purity but requires costly reagents.

  • The acid chloride route is more economical but involves handling corrosive intermediates.

  • Both methods avoid racemization, critical for maintaining stereochemical integrity in chiral analogs.

Optimization and Troubleshooting

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing charged intermediates.

  • Ethyl acetate/hexanes mixtures are optimal for recrystallization, minimizing product loss.

Temperature Control

  • Exothermic reactions (e.g., acid chloride formation) require ice baths to prevent decomposition.

  • Elevated temperatures (>50°C) during coupling lead to side reactions such as esterification.

Purification Challenges

  • Silica gel chromatography effectively removes unreacted pyrimidine amine.

  • Residual DMF is eliminated via repeated washing with water.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural elements include:

  • Acetamide backbone : Common to all analogs, enabling hydrogen bonding and interaction with biological targets.
  • 2-Chlorophenoxy group: Enhances lipophilicity and may influence membrane permeability.
  • Pyrimidine ring with 2-methoxyphenylmethoxy substituent : The 6-position substitution on pyrimidine is critical for steric and electronic interactions in receptor binding.

Table 1: Structural Comparison with Analogs

Compound Name (Reference) Key Substituents Biological Activity (If Reported)
Target Compound - 2-Chlorophenoxy
- 6-[(2-Methoxyphenyl)methoxy]pyrimidin-4-yl
Not explicitly reported
N-(6-(1-Phenylethoxy)-2-(propylthio)pyrimidin-4-yl)acetamide - 6-(1-Phenylethoxy)
- 2-Propylthio
A₃ adenosine receptor antagonist
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide - 4-Fluorophenyl
- Imidazothiazole-pyridinyl
Not specified
Methyl (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyacrylate - 2-Cyanophenoxy
- Methoxyacrylate
Likely enzyme inhibition (inferred from similar acrylates)
2-{[2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide - 4-Chlorophenyl
- 2-Ethylphenyl
Not reported

Key Observations :

  • Chlorine vs.
  • Methoxy Positioning : The 2-methoxyphenylmethoxy group on pyrimidine introduces steric bulk and electron-donating effects, contrasting with smaller groups like propylthio in . This could modulate receptor selectivity.
  • Pyrimidine Substitution : Substitution at the 6-position (as in the target compound and ) is a common strategy in receptor antagonists to optimize binding pocket interactions .

Crystallographic and Physicochemical Properties

  • Crystal Packing: Acetamide derivatives often form hydrogen-bonded dimers in crystal lattices, as seen in N-(2-methoxyphenyl)acetamide analogs . The target compound’s 2-chlorophenoxy group may introduce halogen bonding, enhancing crystallinity.
  • Solubility and LogP: The 2-methoxyphenyl group increases hydrophilicity compared to purely aromatic substituents (e.g., naphthalen-1-yl in ), balancing the lipophilic 2-chlorophenoxy moiety.

Biological Activity

The compound 2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18ClN3O3\text{C}_{17}\text{H}_{18}\text{ClN}_{3}\text{O}_{3}

This structure features a chlorophenoxy group and a methoxy-substituted pyrimidine, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. The presence of the pyrimidine moiety suggests potential interactions with nucleic acid synthesis or modulation of protein functions.

Antimicrobial Activity

In vitro studies have shown that This compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Organism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate a promising profile for further development as an antimicrobial agent.

Anti-inflammatory Activity

The compound has shown potential in inhibiting myeloperoxidase (MPO), an enzyme implicated in inflammatory responses. Inhibition studies revealed that it could effectively reduce MPO activity in lipopolysaccharide-stimulated human whole blood, suggesting a mechanism for its anti-inflammatory effects .

Preclinical Evaluation

A preclinical evaluation conducted on animal models demonstrated that administration of the compound led to significant reductions in markers of inflammation. In one study, cynomolgus monkeys treated with the compound showed decreased levels of pro-inflammatory cytokines following lipopolysaccharide challenge .

Clinical Implications

Clinical implications suggest that this compound could serve as a therapeutic option for conditions characterized by excessive inflammation, such as autoimmune diseases. Its selective inhibition of MPO over other peroxidases highlights its potential for targeted therapy with reduced side effects .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step protocols:

  • Substitution reactions : Alkaline conditions for nucleophilic displacement of halides (e.g., using K₂CO₃ in DMF to introduce methoxy groups) .
  • Reduction steps : Iron powder under acidic conditions to reduce nitro intermediates to anilines, ensuring controlled pH to avoid side reactions .
  • Condensation reactions : Use of coupling agents like DCC or EDC to form acetamide bonds, monitored by TLC for completion .
    Critical parameters include solvent choice (e.g., acetonitrile or DMF for solubility), temperature control (room temperature for sensitive intermediates), and stoichiometric ratios (e.g., 1.5:1 molar excess of chloroacetylated reagents) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 6.9–7.5 ppm for methoxyphenyl groups) .
    • FTIR : Confirm carbonyl stretches (~1667 cm⁻¹ for acetamide C=O) and ether linkages (~1240 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (e.g., m/z 430.2 [M+1]⁺) validates molecular weight .
  • Chromatography : HPLC or TLC with UV detection ensures ≥95% purity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of structurally analogous acetamide derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Structural nuances : Subtle differences in substituents (e.g., chloro vs. methoxy groups) alter target binding. Compare analogs like N-(3-chloro-4-methoxyphenyl) derivatives .
  • Assay variability : Standardize in vitro models (e.g., MIC assays for antimicrobial activity) and use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Dose-response profiling : Perform IC₅₀ determinations across multiple cell lines to assess selectivity .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Predict binding affinities to targets like kinase enzymes or bacterial topoisomerases using PyMOL or AutoDock .
  • ADMET prediction : Tools like SwissADME assess logP (target ≤3.5 for oral bioavailability) and cytochrome P450 interactions .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, OCH₃) with solubility and membrane permeability .

Q. What are the methodological challenges in scaling up the synthesis of this compound for preclinical studies?

  • Yield optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., nitro reductions) to improve safety and consistency .
  • Purification hurdles : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
  • Byproduct management : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates and minimize impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for similar acetamides?

  • Reproducibility checks : Replicate synthesis under identical conditions (e.g., solvent, drying methods) to isolate polymorphic variations .
  • Cross-lab validation : Collaborate with independent labs to verify spectral assignments (e.g., NOESY for stereochemical confirmation) .
  • Crystallography : Single-crystal XRD resolves ambiguities in molecular geometry (e.g., acetamide torsion angles) .

Methodological Optimization

Q. What advanced techniques improve the enantiomeric purity of chiral intermediates in the synthesis pathway?

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to separate diastereomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
  • Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, temperature) to favor one enantiomer during condensation .

Biological Evaluation

Q. What in vivo models are most suitable for evaluating this compound’s therapeutic potential?

  • Anticancer : Xenograft models (e.g., HCT-116 colon cancer) with biweekly dosing (10–50 mg/kg) .
  • Antimicrobial : Murine systemic infection models (e.g., Staphylococcus aureus) to assess ED₅₀ values .
  • Toxicity profiling : Rodent acute toxicity studies (OECD 423) to determine LD₅₀ and organ-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.